REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[CH:5][C:4]2[O:8][C:9]3[CH:26]=[C:25]([OH:27])[CH:24]=[CH:23][C:10]=3[C:11]3([O:20][C:18](=[O:19])[C:17]4[C:12]3=[CH:13][C:14]([NH2:22])=[C:15]([NH2:21])[CH:16]=4)[C:3]=2[CH:2]=1.[C:28](=[O:31])([O-])[O-].[Cs+].[Cs+].[C:34](OC(=O)C)(=[O:36])[CH3:35].[C:41](#N)C>>[CH3:35][C:34]([O:7][C:6]1[CH:1]=[CH:2][C:3]2[C:11]3([O:20][C:18](=[O:19])[C:17]4[C:12]3=[CH:13][C:14]([NH2:22])=[C:15]([NH2:21])[CH:16]=4)[C:10]3[CH:23]=[CH:24][C:25]([O:27][C:28]([CH3:41])=[O:31])=[CH:26][C:9]=3[O:8][C:4]=2[CH:5]=1)=[O:36] |f:1.2.3|
|
Name
|
DAF-2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1O)OC3=C(C24C5=CC(=C(C=C5C(=O)O4)N)N)C=CC(=C3)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
cesium carbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporating the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC(=C(C=C5C(=O)O3)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |